3-Bromoazetidine

Descripción general

Descripción

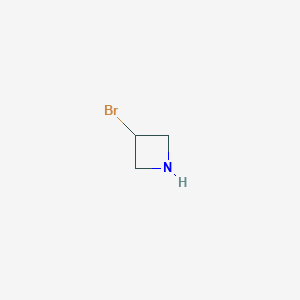

3-Bromoazetidine is a four-membered nitrogen-containing heterocycle with a bromine atom attached to the third carbon This compound is part of the azetidine family, known for their strained ring structures and significant reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromoazetidine can be synthesized through various methods. One common approach involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. This method yields alkyl this compound-3-carboxylates, which can be further transformed into this compound derivatives via thermal isomerization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the refluxing of specific intermediates in less nucleophilic solvents like isopropanol. This process ensures the selective formation of this compound as the sole product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in 3-bromoazetidine serves as an electrophilic site, facilitating nucleophilic substitutions. These reactions often proceed via SN2 mechanisms due to the steric accessibility of the C3 position and the ring’s moderate strain.

Key Examples:

-

Alkoxylation : Refluxing this compound derivatives (e.g., 23 ) in methanol or ethanol for 12 hours yields thermodynamically stable 3-alkoxyazetidines (34 , 35 ) via nucleophilic displacement. Using less nucleophilic solvents like isopropanol favors the retention of the bromine substituent .

-

Amination : Treatment with lithium aluminum hydride (LAH) in diethyl ether replaces bromine with a hydrogen atom, producing azetidine derivatives without aziridine byproducts .

Table 1: Reaction Conditions and Outcomes for Nucleophilic Substitutions

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound 23 | Methanol | Reflux, 12 h | 3-Methoxyazetidine 34 | 85% | |

| This compound 23 | LAH | Diethyl ether, 0°C | Azetidine 34 | 90% |

Thermal Isomerization

This compound derivatives can undergo thermal isomerization from aziridine precursors. For example, heating aziridine 22 in DMSO at 70°C induces ring expansion to form this compound 23 , driven by thermodynamic stability .

Mechanistic Pathway :

-

Base-promoted cyclization of dibromo amino esters (21 ) generates aziridine 22 .

-

Thermal energy overcomes kinetic barriers, enabling rearrangement to azetidine 23 .

Coupling Reactions

This compound participates in cross-coupling reactions, particularly in medicinal chemistry for constructing complex molecules.

Example:

-

Buchwald–Hartwig Amination : Tert-butyl this compound-1-carboxylate reacts with aryl amines under palladium catalysis to form C–N bonds. This method is employed in synthesizing kinase inhibitors .

Table 2: Coupling Reaction with 5-Bromopyridin-3-ol

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Bromopyridin-3-ol | K₂CO₃, DMF, 60°C, 12 h | 3-(5-Bromopyridin-3-yloxy)azetidine | 100% |

Radical-Mediated Reactions

Under radical initiation, this compound undergoes homolytic cleavage of the C–Br bond, forming azetidinyl radicals.

Example:

-

Bromine Abstraction : Reaction with N-bromosuccinimide (NBS) generates brominated intermediates, which participate in chain propagation steps. This is critical in free-radical polymerizations .

Ring-Opening and Functionalization

The strained azetidine ring can open under specific conditions, enabling further functionalization.

Example:

-

Acid-Mediated Ring Opening : Treatment with hydrochloric acid at 50°C converts 2-(bromomethyl)aziridine derivatives into 3-chloroazetidine-3-carboxylates (4a-d ) via sequential ring opening and re-closure .

Mechanistic Insight :

-

Protonation of the aziridine nitrogen facilitates ring opening.

-

Intramolecular nucleophilic attack by chloride forms the azetidine ring .

Comparative Reactivity

The reactivity of this compound differs from larger-ring analogues due to ring strain:

Table 3: Reactivity Comparison with Analogues

| Compound | Reaction Rate (SN2) | Preferred Mechanism |

|---|---|---|

| This compound | High | SN2 |

| 3-Bromopiperidine | Moderate | SN1/SN2 |

| 3-Bromopyrrolidine | Moderate | SN2 |

Synthetic Challenges and Solutions

Aplicaciones Científicas De Investigación

3-Bromoazetidine has numerous applications in scientific research:

Chemistry: It serves as a valuable building block in the synthesis of complex molecules and heterocyclic compounds.

Biology: Its derivatives are used in the study of biological processes and as potential therapeutic agents.

Mecanismo De Acción

The mechanism of action of 3-Bromoazetidine involves its reactivity due to the strained ring structure. This strain makes the compound highly susceptible to nucleophilic attacks, leading to ring-opening and subsequent functionalization. The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .

Comparación Con Compuestos Similares

Aziridine: Another three-membered nitrogen-containing heterocycle, known for its high reactivity and use in organic synthesis.

Azetidine-2-carboxylic acid: A proline antagonist in plant tissue, used in the study of amino acid analogs.

Uniqueness: 3-Bromoazetidine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and heterocyclic scaffolds .

Actividad Biológica

3-Bromoazetidine is a halogenated azetidine derivative that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, including medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of azetidine precursors. A notable method includes the thermal isomerization of aziridines to yield this compound-3-carboxylic acid derivatives. This process can be facilitated through base-promoted cyclization reactions, which convert dibromo amino esters into azetidines under specific conditions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to undergo nucleophilic substitutions, making it a versatile scaffold for drug design. The following mechanisms have been proposed:

- Alkylating Agent : Similar to other brominated compounds, this compound can act as an alkylating agent, potentially modifying nucleophilic sites on proteins and nucleic acids .

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Properties : Preliminary studies suggest that derivatives of azetidine compounds can exhibit antitumor effects. For instance, compounds related to azetidines have been explored for their potential to disrupt cancer cell metabolism .

- Antimicrobial Activity : Azetidine derivatives have shown promise in antimicrobial applications, with some studies highlighting their effectiveness against bacterial strains .

- Neuroprotective Effects : Some research indicates that azetidine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

- A study demonstrated the synthesis of various this compound derivatives and assessed their biological activities, revealing promising results in inhibiting specific cancer cell lines .

- Another research focused on the reactivity profile of 3-bromo-3-methylazetidines, showing their potential as useful synthons in organic chemistry and their interactions with different nucleophiles .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-bromoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLIPAZOKHTKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573766 | |

| Record name | 3-Bromoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760159-34-0 | |

| Record name | 3-Bromoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 3-Bromoazetidine based on the research papers?

A1: The research papers primarily focus on using this compound as a building block for synthesizing more complex molecules, particularly new quinolone antibiotics [, ].

Q2: How is this compound incorporated into the structure of quinolone antibiotics?

A2: Researchers utilize this compound to introduce an azetidine ring at the C7 position of a quinolone nucleus []. This modification aims to enhance the antibacterial activity of the resulting quinolone derivatives.

Q3: Can you provide an example of a reaction pathway using this compound for synthesizing azetidine derivatives?

A3: One example involves reacting 1-azabicyclo[1.1.0]butane (ABB) with benzyl bromide to yield N-Benzyl-3-bromoazetidine []. This intermediate can then be further reacted with aliphatic amines to produce 3-aliphatic amino-substituted azetidine derivatives.

Q4: What is the significance of synthesizing new quinolone antibiotics using this compound?

A4: The emergence of antibiotic resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. The research suggests that incorporating azetidine derivatives, synthesized using this compound, into the structure of quinolone antibiotics can potentially enhance their activity against MRSA compared to existing drugs like levofloxacin [].

Q5: Are there other applications of this compound besides antibiotic development?

A5: While the provided research focuses on antibiotic synthesis, this compound and similar azetidine derivatives have potential applications in various fields. These include the development of amino acid building blocks for peptide and protein modifications [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.